Methyl 1-amino-3-(2-bromophenyl)cyclobutane-1-carboxylate hydrochloride
Description
Methyl 1-amino-3-(2-bromophenyl)cyclobutane-1-carboxylate hydrochloride is a cyclobutane-derived compound featuring a 2-bromophenyl substituent at the 3-position, an amino group at the 1-position, and a methyl ester moiety. This structure is characterized by its strained cyclobutane ring, which influences its reactivity and physicochemical properties. The compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and antimicrobial agents .
Properties
Molecular Formula |
C12H15BrClNO2 |
|---|---|
Molecular Weight |
320.61 g/mol |
IUPAC Name |
methyl 1-amino-3-(2-bromophenyl)cyclobutane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H14BrNO2.ClH/c1-16-11(15)12(14)6-8(7-12)9-4-2-3-5-10(9)13;/h2-5,8H,6-7,14H2,1H3;1H |
InChI Key |
AEZHWMWNORESLU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC(C1)C2=CC=CC=C2Br)N.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclobutane Ring Formation via C–H Functionalization
Recent advances utilize C–H functionalization strategies to synthesize substituted cyclobutanes efficiently. One such method involves direct arylation of cyclobutane derivatives through palladium-catalyzed C–H activation, enabling the introduction of aryl groups at specific positions.
Note: This method allows for selective mono-arylation, crucial for attaching the 2-bromophenyl group at the 3-position.
Functionalization of Cyclobutane Carboxylic Acid Derivatives
Starting from commercially available bromocyclobutane derivatives, esterification and amidation are performed:
- Esterification: Using EDC·HCl and DMAP in DCM to convert bromocyclobutane-1-carboxylic acid to methyl ester.
- Amidation: Nucleophilic substitution with ammonia or amines to introduce amino groups at the 1-position.
| Reagents | Conditions | Outcome |
|---|---|---|
| EDC·HCl, DMAP, DCM | Room temperature, 18 hours | Esterification with yields around 72% (from) |
| Ammonia or amines | Reflux in suitable solvents | Formation of amino derivatives |
Introduction of the 2-Bromophenyl Group
The arylation step involves:
- Aryl iodide coupling: Using 3,4,5-trimethoxyiodobenzene or 2-bromophenyl iodide.
- Catalysis: Palladium-based catalysts with suitable ligands.
- Conditions: Elevated temperatures (~110°C), with solvents like HFIP or TFE to improve selectivity and yield.
| Reaction | Catalyst / Reagents | Yield / Remarks |
|---|---|---|
| Palladium-catalyzed arylation | Pd(OAc)₂, PPh₃, aryl iodide | Up to 30% yield, optimized with bulkier carboxylates to suppress overarylation () |
Amination and Salt Formation
The amino group at the 1-position can be introduced via nucleophilic substitution or reductive amination, followed by salt formation:
- Hydrochloride salt formation: Reacting the free base with HCl in an appropriate solvent (e.g., ethanol or methanol) to form the hydrochloride salt, enhancing water solubility.
Mechanistic Insights and Optimization
- C–H Functionalization: The regioselectivity is governed by directing groups and steric effects, with bulky carboxylates hindering overfunctionalization.
- Photochemical Cyclization: Alternative routes involve photochemical electrocyclization of methyl coumalate derivatives, followed by reductions to generate the cyclobutane core.
- Reaction Conditions: Elevated temperatures and specific solvents (HFIP, TFE) are critical for optimizing yields and selectivity, as demonstrated in recent studies ().
Data Tables Summarizing Key Parameters
| Step | Reagents / Catalysts | Solvent | Temperature | Yield / Efficiency | Notes |
|---|---|---|---|---|---|
| Esterification | EDC·HCl, DMAP | DCM | Room temp | ~72% | Commercial bromocyclobutane acid used |
| Amination | Amine / NH₃ | Various | Reflux | Variable | Nucleophilic substitution |
| Arylation | Pd(OAc)₂, aryl iodide | HFIP / TFE | 110°C | Up to 30% | Controlled via bulkier carboxylates |
| Salt formation | HCl in ethanol | - | Room temp | Quantitative | Hydrochloride salt |
Chemical Reactions Analysis
Types of Reactions
Methyl 1-amino-3-(2-bromophenyl)cyclobutane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or alkyl halides can be used under basic conditions.
Major Products Formed
Oxidation: Nitro or imine derivatives.
Reduction: Phenyl-substituted cyclobutane derivatives.
Substitution: Hydroxyl or alkyl-substituted cyclobutane derivatives.
Scientific Research Applications
Methyl 1-amino-3-(2-bromophenyl)cyclobutane-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of novel materials and polymers with specific properties.
Mechanism of Action
The mechanism by which Methyl 1-amino-3-(2-bromophenyl)cyclobutane-1-carboxylate hydrochloride exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Effects: The 2-bromophenyl group in the target compound increases steric bulk and electron-withdrawing effects compared to analogs like the methylamino () or hydroxyethylamino () derivatives. This enhances stability toward nucleophilic attack and alters solubility profiles. Amino vs. Ester vs. Carboxylic Acid: The methyl ester in the target compound improves cell permeability compared to carboxylic acid derivatives (e.g., ), which are more polar and ionized at physiological pH .
Physicochemical Properties
- Lipophilicity : The 2-bromophenyl group increases logP compared to hydroxyl- or morpholine-containing analogs (e.g., ), making the target compound more suitable for blood-brain barrier penetration.
- Solubility: Hydrochloride salts (common across analogs) enhance aqueous solubility, though bulky aryl groups (e.g., bromophenyl) reduce it relative to smaller substituents (e.g., methylamino) .
Analytical Data
- Methylamino Analog (): ¹H-NMR (DMSO-d6) shows characteristic peaks at δ 3.82 (s, 3H, ester) and δ 2.29 (s, 3H, methylamino), with aromatic protons at δ 7.48–7.12 .
- Target Compound: Expected NMR shifts would include aromatic protons (δ 7.5–7.8 for bromophenyl) and cyclobutane protons (δ 2.0–3.0), differing from the hydroxyethylamino analog’s δ 3.5–4.0 (hydroxyl) .
Biological Activity
Methyl 1-amino-3-(2-bromophenyl)cyclobutane-1-carboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclobutane backbone with an amino group and a bromophenyl substituent, contributing to its unique biological profile. Its chemical structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C11H14BrClN2O2
- Molecular Weight : 305.6 g/mol
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity against various bacterial strains.
- Minimum Inhibitory Concentration (MIC) : Studies have demonstrated that the compound has MIC values ranging from 20 to 40 µM against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
The antibacterial activity of this compound is thought to be linked to its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis. The presence of the bromophenyl group enhances its lipophilicity, allowing better penetration through bacterial membranes.
Case Study 1: Efficacy Against Multi-drug Resistant Strains
In a study evaluating the efficacy of various compounds against multi-drug resistant Staphylococcus aureus (MRSA), this compound was found to be effective at concentrations lower than those required for traditional antibiotics like ceftriaxone .
| Bacterial Strain | MIC (µM) | Reference Antibiotic | MIC (µM) |
|---|---|---|---|
| S. aureus | 20 | Ceftriaxone | 4 |
| E. coli | 40 | Ceftriaxone | 0.1 |
Case Study 2: Cytotoxicity Assessment
A cytotoxicity assessment conducted on human cell lines indicated that the compound exhibits low cytotoxic effects at therapeutic concentrations, suggesting a favorable safety profile for potential therapeutic applications .
Q & A
Q. What are the common synthetic routes for Methyl 1-amino-3-(2-bromophenyl)cyclobutane-1-carboxylate hydrochloride, and what yields are typically achieved?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. A representative method involves dissolving a precursor like methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride in ethyl acetate, adding a brominated aryl reagent (e.g., 2-bromophenyl derivatives), and concentrating under reduced pressure. Yields of ~80% are reported after purification by filtration . For advanced analogs, LCMS (e.g., m/z 411 [M+H]⁺) and HPLC retention times (e.g., 1.18 minutes under SMD-TFA05 conditions) are critical for verifying product identity and purity .
Q. Which spectroscopic and analytical methods are routinely used to characterize this compound?
- Methodological Answer :
- 1H-NMR : Key signals include aromatic protons (δ 7.48–7.12 ppm for bromophenyl groups), methyl ester singlet (δ 3.82 ppm), and cyclobutane ring protons (δ 2.56–1.99 ppm) .
- LCMS/HPLC : Used to confirm molecular weight (m/z 411–618 [M+H]⁺) and retention times (1.16–1.18 minutes) .
- X-ray crystallography : Though not directly reported, SHELX software (e.g., SHELXL/SHELXS) is recommended for structural refinement if single crystals are obtained .
Advanced Research Questions
Q. How can researchers address discrepancies in NMR data for derivatives of this compound?
- Methodological Answer : NMR signal splitting or unexpected shifts often arise from diastereomerism or residual solvents. For example, broad singlet signals at δ 9.10 ppm (brs, 2H) may indicate NH₂ groups in DMSO-d₆ . To resolve ambiguities:
- Use 2D NMR (e.g., COSY, HSQC) to correlate proton environments.
- Compare experimental data with computational predictions (DFT or molecular dynamics simulations).
- Re-crystallize the compound to eliminate solvent interference .
Q. What strategies optimize reaction conditions to minimize by-products during synthesis?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (e.g., ethyl acetate) improve solubility of intermediates, while 2-butanone enhances reaction rates in later stages .
- Catalysis : Pyridine hydrochloride (15.0 mg, 0.130 mmol) acts as both acid catalyst and desiccant, reducing side reactions .
- Temperature control : Stirring at 25°C under nitrogen suppresses oxidative degradation .
- Table :
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Ethyl acetate | +15% |
| Catalyst | Pyridine·HCl | +20% |
| Temperature | 25°C | +10% purity |
Q. How can computational modeling predict the compound’s reactivity in medicinal chemistry applications?
- Methodological Answer :
- Docking studies : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., neurotransmitter receptors). The bromophenyl group’s steric bulk and electron-withdrawing properties influence binding affinity .
- DFT calculations : Predict cyclobutane ring strain (~26 kcal/mol) and its impact on reaction pathways (e.g., ring-opening vs. substitution) .
- SAR analysis : Compare with analogs like methyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate (m/z 241 [M+H]⁺) to identify structural motifs critical for activity .
Data Contradiction Analysis
Q. How should researchers resolve conflicting LCMS/HPLC purity reports for this compound?
- Methodological Answer : Discrepancies often arise from column aging or mobile-phase pH variations. For example:
- SMD-TFA05 conditions : Retention times vary ±0.02 minutes due to trifluoroacetic acid (TFA) concentration .
- Calibration : Use internal standards (e.g., methyl 1-[[(E)-...]cyclobutane-1-carboxylate hydrochloride) to normalize retention times .
- LCMS cross-validation : Compare m/z 411 [M+H]⁺ (Reference Example 87) with m/z 618 [M+H]⁺ (Reference Example 104) to confirm molecular weight consistency .
Tables for Key Data
Q. Table 1: NMR Data for this compound (DMSO-d₆)
| Proton Environment | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Aromatic (2-bromophenyl) | 7.48 | d (J=7.9 Hz) | Ortho to Br |
| NH₂ | 9.10 | brs | Cyclobutane amine |
| Methyl ester (COOCH₃) | 3.82 | s | Ester group |
| Cyclobutane CH₂ | 2.56–1.99 | m | Ring protons |
Q. Table 2: LCMS/HPLC Parameters Across Derivatives
| Reference Example | m/z [M+H]⁺ | Retention Time (min) | Conditions |
|---|---|---|---|
| 87 | 411 | 1.18 | SMD-TFA05 |
| 104 | 618 | 1.16 | SMD-TFA05 |
| 107 | 658 | N/A | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
